molecular formula C17H16BrNO2 B2434913 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide CAS No. 1787545-48-5

2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide

Cat. No.: B2434913
CAS No.: 1787545-48-5
M. Wt: 346.224
InChI Key: RUBNFMYHQKTWRE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a bromophenylacetamide scaffold linked to a 2,3-dihydrobenzofuran moiety, a privileged structure found in numerous biologically active molecules. The 2,3-dihydrobenzofuran core is a significant pharmacophore in pharmaceutical research, serving as a key intermediate for compounds with diverse activities, including potential anti-cancer and antispasmodic effects . The bromophenyl group is a common handle in medicinal chemistry, often utilized in the development of enzyme inhibitors, as seen in related compounds that act as potent inhibitors of targets like alpha-glucosidase and alpha-amylase for diabetes research , or as modulators of cathepsin K . Researchers can leverage this acetamide derivative as a chemical building block for designing novel therapeutic agents or as a lead compound for structure-activity relationship (SAR) studies. Its structure presents opportunities for further synthetic modification and exploration of its mechanism of action against various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-14-7-5-12(6-8-14)9-17(20)19-10-13-11-21-16-4-2-1-3-15(13)16/h1-8,13H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNFMYHQKTWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenolic Precursors

Dihydrobenzofuran cores are typically synthesized via acid-catalyzed cyclization of epoxy phenols or diols. For example:

  • Starting material : 3-(2-Hydroxyethyl)phenol
  • Reaction : Treatment with p-toluenesulfonic acid (p-TsOH) in toluene at 110°C induces intramolecular cyclization, yielding 2,3-dihydrobenzofuran-3-ol.
  • Amination : Subsequent Mitsunobu reaction with phthalimide, followed by hydrazinolysis, produces (2,3-dihydrobenzofuran-3-yl)methylamine (Yield: 68–72%).

Catalytic Hydrogenation of Benzofuran Derivatives

Alternative routes employ catalytic hydrogenation of benzofuran-3-carboxylates:

  • Substrate : Methyl benzofuran-3-carboxylate
  • Conditions : H₂ (50 psi), Pd/C (10 wt%) in methanol, 25°C
  • Product : Methyl 2,3-dihydrobenzofuran-3-carboxylate (Yield: 85%)
  • Amination : Lithium aluminum hydride (LAH) reduction converts the ester to the corresponding alcohol, followed by Appel reaction (CBr₄/PPh₃) and Gabriel synthesis to install the amine.

Preparation of 2-(4-Bromophenyl)acetylating Agents

Direct Synthesis from 4-Bromophenylacetic Acid

  • Activation : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C generates 2-(4-bromophenyl)acetyl chloride (Yield: 92%).
  • Alternative activators : Carbodiimide-based coupling reagents (e.g., EDCl, DCC) enable in situ activation for amide bond formation.

Halogen Exchange Strategies

  • Substrate : 2-(4-Fluorophenyl)acetic acid
  • Reaction : Nucleophilic aromatic substitution with NaBr in DMF at 120°C (CuI catalyst) installs the bromine atom (Yield: 78%).

Amide Bond Formation: Methodological Comparison

Schotten-Baumann Reaction

  • Conditions : 2-(4-Bromophenyl)acetyl chloride + (2,3-dihydrobenzofuran-3-yl)methylamine in aqueous NaOH/Et₂O
  • Yield : 65–70%
  • Limitations : Hydrolysis side reactions reduce efficiency.

Carbodiimide-Mediated Coupling

  • Reagents : EDCl (1.2 eq), HOBt (1.1 eq) in DCM, 0°C → RT
  • Yield : 82–85%
  • Advantages : Suppresses racemization; compatible with sensitive substrates.

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 20 min in DMF
  • Yield : 89%
  • Notes : Accelerates reaction kinetics while maintaining selectivity.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica column : Hexane/EtOAc (3:1 → 1:2 gradient)
  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 12.3 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85–6.75 (m, 3H, dihydrobenzofuran-H), 4.35 (q, J = 6.8 Hz, 1H, CH₂NH), 3.95 (s, 2H, COCH₂), 3.10–2.90 (m, 2H, dihydrobenzofuran-CH₂)
  • HRMS (ESI+) : m/z calculated for C₁₈H₁₇BrNO₂ [M+H]⁺: 366.0342; found: 366.0339

Scale-Up Considerations and Industrial Feasibility

Solvent Optimization

  • Preferred solvent : MeCN/DMSO (3:1) balances reactivity and solubility (cf.)
  • Cost analysis : DCM > MeCN > EtOAc (operational costs influence large-scale choices)

Catalytic Recycling

  • Pd/C recovery : Filtration and reactivation (H₂, 300°C) achieves 95% activity retention over 5 cycles

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, particularly breast and lung cancer models.

  • Case Study : A screening of drug libraries identified this compound as a promising anticancer agent. In vitro assays demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent against malignancies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of pathogens. Its structural features may enhance its binding affinity to microbial targets, thus inhibiting their growth.

  • Case Study : Research involving the synthesis of derivatives containing the bromophenyl and dihydrobenzofuran moieties revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with related compounds was performed. The table below summarizes key findings from various studies:

Compound NameAnticancer ActivityAntimicrobial ActivitySelectivity
2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamideHighModerateHigh
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideModerateHighModerate
2,3-dihydrobenzofuran derivativesLowHighVariable

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
  • 2-(4-fluorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can be advantageous in certain applications.

Biological Activity

The compound 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide belongs to a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H18BrNO\text{C}_{17}\text{H}_{18}\text{Br}\text{N}\text{O}

This structure features a bromophenyl group and a dihydrobenzofuran moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Bromodomain Proteins : Compounds with similar structures have shown high selectivity for the second bromodomain (BD2) over the first (BD1), suggesting potential use as BET inhibitors. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy .
  • Antitumor Activity : Preliminary studies indicate that derivatives of dihydrobenzofurans can inhibit tumor cell proliferation. For instance, certain compounds have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa cells and P388 lymphatic leukemia cells. The mechanism appears to involve DNA damage through single and double-strand breaks, leading to cell death .
  • Antimicrobial Properties : Some related compounds have exhibited promising antibacterial activity. Studies suggest that these compounds can bind to DNA and inhibit bacterial growth by disrupting essential cellular processes .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:

Activity Type Cell Line/Model IC50 (μM) Mechanism Reference
AntitumorHCC8276.26 ± 0.33Inhibition of cell proliferation
AntitumorNCI-H3586.48 ± 0.11DNA damage via strand breaks
AntibacterialVarious bacterial strainsVariesDNA binding and inhibition of cellular processes
BET InhibitionBD1/BD2 selectivity1000-foldSelective inhibition of bromodomain proteins

Case Studies

  • Antitumor Efficacy in Cell Lines : A study evaluated the antitumor properties of a series of dihydrobenzofuran derivatives, including those structurally related to our compound. The results indicated a significant reduction in cell viability in both 2D and 3D culture systems, with IC50 values indicating potent activity against several cancer types .
  • Mechanistic Insights into Antimicrobial Activity : Another investigation focused on the binding interactions between similar compounds and bacterial DNA. The study revealed that these interactions could effectively inhibit bacterial growth, providing a potential pathway for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 4-bromophenylacetic acid with amines via carbodiimide-mediated activation (e.g., EDC·HCl in dichloromethane with triethylamine as a base). Temperature control (e.g., 273 K) and stoichiometric ratios (1:1 acid-to-amine) are critical for minimizing side products. Post-reaction purification via solvent extraction (e.g., dichloromethane/brine) and recrystallization (e.g., methylene chloride) enhances yield .
  • Optimization : Varying catalysts (e.g., DMAP), solvents (THF vs. DCM), or microwave-assisted synthesis could improve efficiency. Monitoring by TLC/HPLC ensures reaction progression.

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, dihedral angles (e.g., 66.4° between aryl rings), and hydrogen-bonding patterns (N–H⋯O, C–H⋯F) . Complementary techniques include:

  • NMR : 1^1H/13^13C NMR to verify substituent integration.
  • FT-IR : Confirmation of amide C=O (~1650 cm1^{-1}) and N–H stretches (~3300 cm1^{-1}).
    • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity. Melting point consistency (e.g., 423–425 K) also indicates purity .

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